![molecular formula C14H12N2O B12893969 Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)- CAS No. 916172-49-1](/img/structure/B12893969.png)
Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at the phenyl ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)aldehyde or (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)carboxylic acid.
Reduction: Formation of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Possible applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the induction of apoptosis and the reduction of tumor growth in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and have been studied for their biological activities, including enzyme inhibition and anticancer properties.
Indole Derivatives: Compounds like indole-3-carbinol also feature a heterocyclic core and exhibit various biological activities, including anticancer effects.
Uniqueness
(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)methanol is unique due to its specific substitution pattern and its potent activity against FGFRs. This makes it a valuable lead compound for the development of new therapeutic agents targeting FGFR-related diseases .
Properties
CAS No. |
916172-49-1 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
[3-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C14H12N2O/c17-9-10-2-1-3-11(8-10)12-4-6-15-14-13(12)5-7-16-14/h1-8,17H,9H2,(H,15,16) |
InChI Key |
SFPIINLBMLIHMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C3C=CNC3=NC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



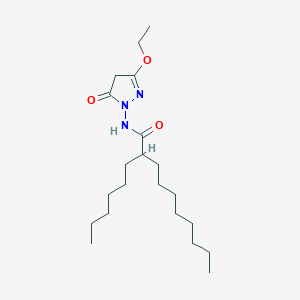
![Dicyclohexyl(4'-hydroxy-[1,1'-biphenyl]-2-yl)phosphine oxide](/img/structure/B12893901.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12893909.png)
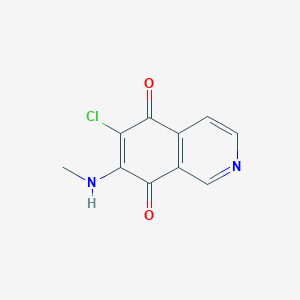
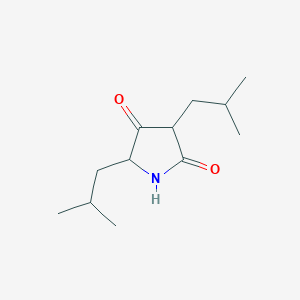
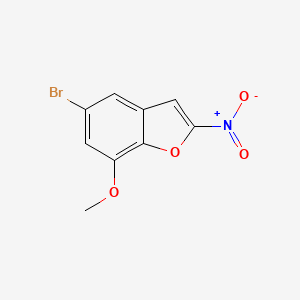

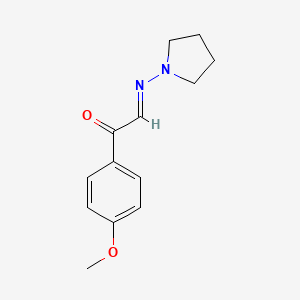
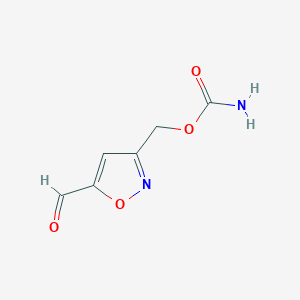
![2,5-Di([1,1'-biphenyl]-4-yl)furan](/img/structure/B12893955.png)
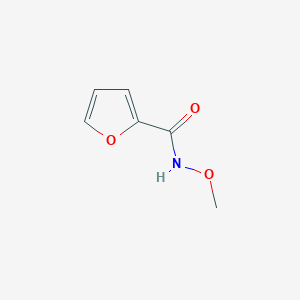

![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
